Tridecanamide

Beschreibung

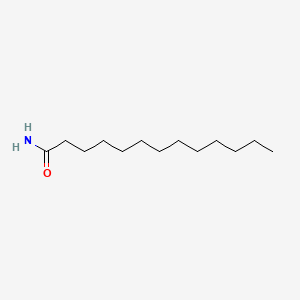

Tridecanamide (CAS: 34778-57-9), a primary fatty acid amide (PFAM), is a 13-carbon chain compound with the molecular formula C₁₃H₂₇NO and a molar mass of 213.36 g/mol . It is classified as a transparent liquid with a density of 0.874 g/cm³ . Tridecanamide is biosynthesized from N-tridecanoylethanolamine in mammalian cells, as demonstrated in studies using N18TG2 and SCP cell lines, which highlight its metabolic link to N-acylethanolamines .

Eigenschaften

IUPAC Name |

tridecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSGSPAYFRXVKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317540 | |

| Record name | Tridecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34778-57-9 | |

| Record name | Tridecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34778-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tridecanamide can be synthesized through several methods, including the reaction of tridecanoic acid with ammonia or an amine under dehydrating conditions. One common method involves the use of tridecanoic acid and ammonium carbonate, which upon heating, yields tridecanamide and water .

Industrial Production Methods

In industrial settings, tridecanamide is often produced through catalytic processes that involve the reaction of tridecanoic acid with ammonia in the presence of a catalyst. This method ensures high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Tridecanamide undergoes various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, tridecanamide can be hydrolyzed back to tridecanoic acid and ammonia.

Reduction: Tridecanamide can be reduced to tridecylamine using reducing agents like lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Various reagents depending on the desired substitution

Major Products Formed

Hydrolysis: Tridecanoic acid and ammonia.

Reduction: Tridecylamine.

Substitution: Products vary based on the substituent introduced

Wissenschaftliche Forschungsanwendungen

Chemistry

Tridecanamide is utilized as a reagent in organic synthesis. It serves as an intermediate in the production of other compounds, facilitating various chemical reactions. Its structural characteristics enable it to participate in reactions that require hydrophobic interactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, tridecanamide is studied for its role in lipid metabolism. Its ability to integrate into lipid bilayers allows researchers to investigate its effects on membrane fluidity and function. Studies have shown that it can modulate enzymatic activities related to fatty acid synthesis and degradation, providing insights into metabolic pathways.

Medicine

Tridecanamide has been explored for its potential therapeutic properties, particularly its anti-inflammatory and antimicrobial effects. Research indicates that it may influence inflammatory pathways and exhibit activity against various pathogens. For instance, studies have demonstrated its efficacy in reducing inflammation in cellular models and its potential use as a topical agent for skin conditions.

Industrial Applications

In industry, tridecanamide is employed in the production of surfactants and lubricants. Its properties make it suitable for formulating products that require emulsification or lubrication. Additionally, it is used in the synthesis of specialty chemicals, enhancing the performance characteristics of various formulations.

Case Study 1: Anti-Inflammatory Properties

A study conducted on tridecanamide's anti-inflammatory effects demonstrated significant reductions in pro-inflammatory cytokine levels in cultured macrophages. The compound was shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation regulation.

Case Study 2: Antimicrobial Activity

Research investigating tridecanamide's antimicrobial properties revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to increased permeability and cell lysis.

Table: Summary of Applications and Findings

Wirkmechanismus

The mechanism of action of tridecanamide involves its interaction with various molecular targets and pathways. In biological systems, it can modulate lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation. Its long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function .

Vergleich Mit ähnlichen Verbindungen

Chain Length and Physical Properties

Tridecanamide belongs to the PFAM family, characterized by hydrocarbon chains of varying lengths. Key comparisons include:

- Chain Length Effects : Longer-chain amides (e.g., Palmitamide, C16) likely exhibit higher melting points and lower solubility in polar solvents compared to Tridecanamide . Unsaturated analogs like Palmitoleamide (C16:1) may enhance biological activity due to improved membrane interactions .

Toxicological and Environmental Profiles

Acute and Chronic Toxicity

- Tridecanamide: Classified under GHS as acute toxicity Category 4 (oral) and skin/eye irritant in some reports , though other sources note insufficient toxicological data . This discrepancy underscores the need for standardized testing.

Environmental Impact

- Tridecanamide’s H413 hazard highlights risks to aquatic life, but data on persistence, bioaccumulation, and soil mobility remain unavailable .

- Shorter-chain amides (e.g., C10–C12) may degrade faster in aquatic systems, reducing ecological risks compared to Tridecanamide.

Structural Derivatives and Functional Modifications

Tridecanamide derivatives with functional groups exhibit altered properties:

- 3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tridecanamide (C₁₇H₂₉NO₄): A 17-carbon derivative with a molar mass of 311.42 g/mol, this compound demonstrates how ketone modifications influence reactivity and biological targeting .

Gaps in Knowledge and Future Research

- Data Limitations : Key parameters for comparators (e.g., Palmitamide’s solubility, Elaidamide’s toxicity) are lacking.

- Contradictory Classifications : Discrepancies in Tridecanamide’s hazard profiles (e.g., Indagoo vs. BIOSYNTH SDS) suggest the need for harmonized testing protocols .

Biologische Aktivität

Tridecanamide, a long-chain fatty acid amide, is gaining attention for its various biological activities, particularly in the context of neurobiology and cellular signaling. This article explores the biological properties, metabolic pathways, and potential therapeutic applications of tridecanamide, supported by diverse research findings and case studies.

Chemical Structure and Properties

Tridecanamide is a fatty acid amide derived from tridecanoic acid. Its chemical structure can be represented as follows:

- Molecular Formula : C13H27NO

- Molecular Weight : 213.36 g/mol

The compound consists of a long hydrophobic carbon chain and an amide functional group, which contribute to its bioactivity.

1. Metabolism and Synthesis

Tridecanamide is synthesized from N-tridecanoylethanolamine through enzymatic conversion in various cell types, including N18TG2 neuroblastoma cells and sheep choroid plexus (SCP) cells. Research indicates that higher levels of primary amides, including tridecanamide, are produced in SCP cells compared to N18TG2 cells. This suggests that SCP cells may be a more effective model for studying the metabolism of fatty acid amides (FAAs) .

2. Neuroprotective Effects

Tridecanamide exhibits neuroprotective properties by modulating neurotransmitter systems. It has been shown to influence GABAergic transmission, which can affect anxiety and pain perception. The compound's ability to activate GABA_A receptors suggests potential applications in treating anxiety disorders and neuropathic pain .

3. Anti-inflammatory Properties

Studies have indicated that tridecanamide may possess anti-inflammatory effects. Fatty acid amides are known to interact with cannabinoid receptors, which play a crucial role in mediating inflammation. By modulating these pathways, tridecanamide could potentially be used in inflammatory conditions .

4. Effects on Sleep and Locomotion

Research has highlighted the role of fatty acid amides, including tridecanamide, in regulating sleep patterns and locomotion in mammals. These compounds may influence sleep architecture and promote restful sleep, making them candidates for further investigation in sleep disorders .

Case Studies and Research Findings

Q & A

Q. How can tridecanamide’s environmental fate be modeled to comply with REACH regulations?

- Methodological Answer : Use fugacity models (e.g., EQC Level III) to predict distribution in air, water, and soil. Parameterize inputs with experimental data on biodegradation (OECD 301B) and bioaccumulation (BCF via OECD 305). Mitigation strategies include photodegradation studies under simulated sunlight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.